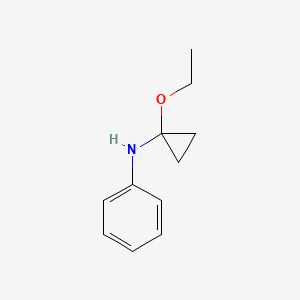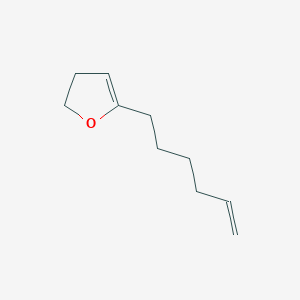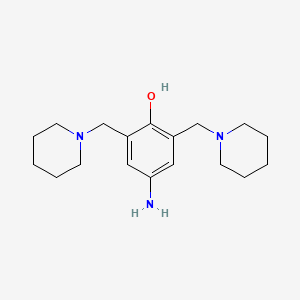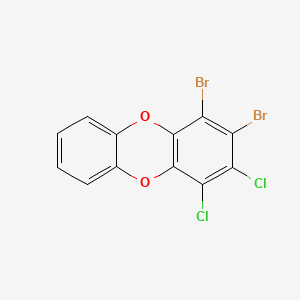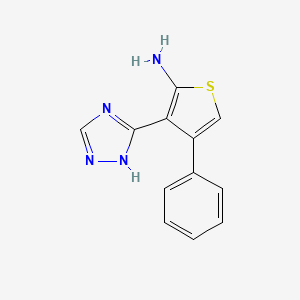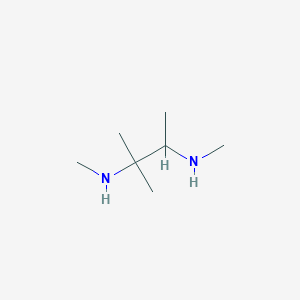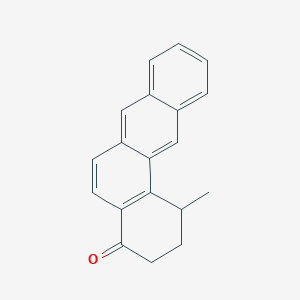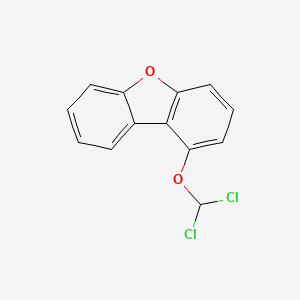![molecular formula C30H27NSSn B14315007 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine CAS No. 112931-12-1](/img/no-structure.png)
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine is an organotin compound that features a pyridine ring substituted with a thiophene ring, which is further substituted with a tris(4-methylphenyl)stannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with pyridine: The stannylated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The stannyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine exerts its effects involves interactions with molecular targets and pathways. The stannyl group can interact with various biological molecules, potentially affecting enzyme activity and cellular processes. The thiophene and pyridine rings may also contribute to the compound’s overall activity by interacting with specific receptors or proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}furan: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine is unique due to the presence of both a thiophene and a pyridine ring, which can confer distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
| 112931-12-1 | |
Fórmula molecular |
C30H27NSSn |
Peso molecular |
552.3 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)-(3-pyridin-2-ylthiophen-2-yl)stannane |
InChI |
InChI=1S/C9H6NS.3C7H7.Sn/c1-2-5-10-9(3-1)8-4-6-11-7-8;3*1-7-5-3-2-4-6-7;/h1-6H;3*3-6H,1H3; |
Clave InChI |
ALXGQVLQJHCMBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=C(C=CS4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


